An In-Depth Technical Guide to 6-Aminobenzo[d]isoxazole-3-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 6-Aminobenzo[d]isoxazole-3-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-aminobenzo[d]isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The benzo[d]isoxazole scaffold is a privileged structure found in numerous pharmacologically active molecules. This document elucidates the chemical structure, details a plausible synthetic route, predicts and interprets its spectroscopic characterization, and explores its potential applications in drug discovery, particularly as a kinase inhibitor. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Introduction: The Significance of the Benzo[d]isoxazole Core
The benzo[d]isoxazole ring system, a bicyclic heterocycle composed of a fused benzene and isoxazole ring, is a cornerstone in the development of novel therapeutic agents. Its unique structural and electronic properties confer favorable pharmacokinetic and pharmacodynamic characteristics, making it a sought-after scaffold in drug design. Molecules incorporating this moiety have demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties. The versatility of the benzo[d]isoxazole core allows for substitution at various positions, enabling the fine-tuning of a compound's biological activity and physicochemical properties.
Chemical Structure and Properties of 6-Aminobenzo[d]isoxazole-3-carboxylic Acid
The chemical structure of 6-aminobenzo[d]isoxazole-3-carboxylic acid is characterized by the foundational benzo[d]isoxazole core, with an amine group (-NH₂) substituted at the 6-position and a carboxylic acid group (-COOH) at the 3-position.
Molecular Formula: C₈H₆N₂O₃
Molecular Weight: 178.15 g/mol
IUPAC Name: 6-amino-1,2-benzisoxazole-3-carboxylic acid
The presence of both an acidic (carboxylic acid) and a basic (amino) group makes this molecule zwitterionic at physiological pH. The aromatic nature of the bicyclic system, coupled with the electron-donating amino group and the electron-withdrawing carboxylic acid group, establishes a unique electronic environment that can be pivotal for molecular interactions with biological targets.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| pKa (acidic) | ~3.5 - 4.5 |
| pKa (basic) | ~3.0 - 4.0 |
| LogP | ~1.5 - 2.5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
Synthesis of 6-Aminobenzo[d]isoxazole-3-carboxylic Acid
A plausible and efficient synthetic route to 6-aminobenzo[d]isoxazole-3-carboxylic acid can be conceptualized based on established methods for the formation of the benzisoxazole ring system. A common and effective strategy involves the cyclization of an appropriately substituted o-hydroxyaryl oxime.
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic pathway for 6-aminobenzo[d]isoxazole-3-carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-hydroxy-4-nitrobenzoate
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To a solution of 2-hydroxy-4-nitrobenzoic acid (1 equivalent) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-hydroxy-4-nitrobenzoate, which can be purified by column chromatography.
Step 2: Synthesis of Ethyl 2-hydroxy-4-nitrobenzoylformate oxime
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Dissolve ethyl 2-hydroxy-4-nitrobenzoate (1 equivalent) and diethyl oxalate (1.2 equivalents) in anhydrous ethanol.
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To this solution, add sodium ethoxide (2.5 equivalents) portion-wise at 0°C.
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Stir the reaction mixture at room temperature for 12-16 hours.
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Quench the reaction with dilute hydrochloric acid and extract with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Dissolve the resulting crude ketoester in ethanol, and add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).
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Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
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Remove the ethanol under reduced pressure and extract the product into ethyl acetate.
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Wash the organic layer with water and brine, dry, and concentrate to obtain the crude oxime.
Step 3: Synthesis of Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate
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Dissolve the crude ethyl 2-hydroxy-4-nitrobenzoylformate oxime in a suitable solvent such as acetic acid.
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Heat the solution to reflux for 1-2 hours to effect cyclization.
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Cool the reaction mixture and pour it into ice-water.
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Collect the precipitated solid by filtration, wash with water, and dry to yield the crude ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate.
Step 4: Synthesis of Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate
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Suspend ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate (1 equivalent) in ethanol.
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Add a reducing agent, such as tin(II) chloride dihydrate (3-4 equivalents) or palladium on carbon under a hydrogen atmosphere.
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If using SnCl₂·2H₂O, heat the mixture to reflux for 2-3 hours. If using catalytic hydrogenation, stir under a hydrogen balloon at room temperature.
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Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amino ester.
Step 5: Synthesis of 6-Aminobenzo[d]isoxazole-3-carboxylic Acid
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Dissolve the crude ethyl 6-aminobenzo[d]isoxazole-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
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Heat the mixture to reflux for 1-2 hours to facilitate hydrolysis of the ester.
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Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 6-7.
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The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-aminobenzo[d]isoxazole-3-carboxylic acid.
Spectroscopic Characterization (Predicted)
The structural elucidation of 6-aminobenzo[d]isoxazole-3-carboxylic acid would be confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups.
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Aromatic Protons: The benzene portion of the molecule will exhibit a characteristic splitting pattern. The proton at C7 will likely appear as a doublet, coupled to the proton at C5. The proton at C5 will be a doublet of doublets, coupled to both the C7 and C4 protons. The proton at C4 will appear as a doublet, coupled to the proton at C5. The chemical shifts will be influenced by the electron-donating amino group and the isoxazole ring.
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-NH₂ Protons: A broad singlet in the region of 5.0-6.0 ppm, which would be exchangeable with D₂O.
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-COOH Proton: A broad singlet at a downfield chemical shift, typically >10 ppm, also exchangeable with D₂O.
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~11.0-13.0 (br s, 1H, COOH), ~7.5 (d, 1H, H-4), ~7.0 (d, 1H, H-7), ~6.8 (dd, 1H, H-5), ~5.5 (br s, 2H, NH₂).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon: A signal in the downfield region, typically around 160-170 ppm.
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Aromatic and Heterocyclic Carbons: A series of signals in the aromatic region (100-160 ppm), with the carbon attached to the amino group (C6) showing an upfield shift due to its electron-donating nature.
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~165.0 (COOH), ~160.0 (C7a), ~155.0 (C3), ~150.0 (C6), ~120.0 (C4), ~115.0 (C5), ~110.0 (C3a), ~100.0 (C7).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.
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N-H Stretch (Amine): Two sharp peaks in the region of 3300-3500 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
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C=N Stretch (Isoxazole): An absorption in the region of 1600-1650 cm⁻¹.
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Aromatic C=C Stretches: Several absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
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Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to [M+H]⁺ at m/z 179.04 or [M-H]⁻ at m/z 177.03.
Potential Applications in Drug Discovery
The structural features of 6-aminobenzo[d]isoxazole-3-carboxylic acid make it an attractive candidate for drug discovery, particularly in the field of oncology. The 3-amino-benzo[d]isoxazole scaffold has been identified as a potent inhibitor of receptor tyrosine kinases (RTKs).[1]
Kinase Inhibition
RTKs are crucial mediators of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers. The 6-aminobenzo[d]isoxazole-3-carboxylic acid core can serve as a template for the design of inhibitors that target the ATP-binding site of various kinases. The amino group at the 6-position provides a key interaction point for hydrogen bonding within the kinase domain, while the carboxylic acid at the 3-position can be further modified to enhance potency and selectivity.
Caption: Putative binding mode of 6-aminobenzo[d]isoxazole-3-carboxylic acid in a kinase active site.
Conclusion
6-Aminobenzo[d]isoxazole-3-carboxylic acid is a molecule with significant potential in the realm of medicinal chemistry. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry methodologies. The predicted spectroscopic data provides a roadmap for its characterization. The structural analogy to known kinase inhibitors suggests that this compound and its derivatives are promising leads for the development of novel anticancer therapeutics. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
References
- Patel, M., & Patel, R. (2019). A review on recent advances of isoxazole derivatives as a potential anticancer agent. European Journal of Medicinal Chemistry, 183, 111710.
- Ulusoy, N., & Gürsoy, A. (2012).
- Kumar, A., & Sharma, S. (2018). A comprehensive review on the synthesis and therapeutic potential of benzisoxazole derivatives. Mini-Reviews in Medicinal Chemistry, 18(15), 1276-1294.
- Wallace, O. B., et al. (2006). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 16(4), 834-838.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Li, J. J. (2014).





